N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2-Chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidin-7-one core substituted with a morpholine ring at position 2 and an acetamide-linked 2-chlorophenyl group at position 4. The morpholine moiety enhances solubility and bioavailability, while the thiazolopyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c18-11-3-1-2-4-12(11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYKUWREMCVRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, morpholine, and various thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation Reactions: Combining the amine group with the thiazolopyrimidine core.
Cyclization: Formation of the heterocyclic ring structure.
Acylation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-one vs. Triazolo[4,5-d]pyrimidin-7-one
The compound N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (CAS 892469-51-1) replaces the thiazolo ring with a triazolo system. The triazolo group introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromaticity. This modification may reduce metabolic stability compared to the thiazolo analog due to increased polarity .
Thiazolo[4,5-d]pyrimidin-7-one vs. Pyrimidin-2-ylsulfanyl
In N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (), the thiazolo-pyrimidine fused core is replaced with a simpler pyrimidin-2-ylsulfanyl group. The sulfanyl linker also increases susceptibility to oxidation compared to the acetamide bridge in the target compound .
Substituent Modifications
Morpholine vs. Benzyl Groups
The morpholine substituent in the target compound contrasts with the benzyl group in 892469-51-1 (triazolo analog).
2-Chlorophenyl vs. 3,5-Dimethoxyphenyl
The screening compound F801-0211 (N-(3,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide) shares the thiazolopyrimidine-morpholine core but substitutes the 2-chlorophenyl with a 3,5-dimethoxyphenyl group.
Structural and Functional Data Comparison
Implications of Structural Differences
- Bioactivity : The thiazolo[4,5-d]pyrimidine core in the target compound likely offers superior kinase inhibition compared to triazolo or pyrimidinylsulfanyl analogs due to enhanced planar rigidity .
- Solubility : Morpholine’s contribution to solubility makes the target compound more drug-like than benzyl- or thiadiazole-substituted derivatives .
- Synthetic Complexity : Alkylation steps for morpholine incorporation require stringent conditions compared to simpler chloroacetamide couplings in and .
Biological Activity
N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₅O₃S |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 1223789-17-0 |
Research indicates that this compound may act through multiple mechanisms, primarily involving inhibition of key enzymes and interaction with specific biological pathways. The thiazolo[4,5-d]pyrimidine moiety is crucial for its biological activity, particularly in modulating enzyme functions related to metabolic pathways.
Antioxidant and Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant and antimicrobial activities. For instance:
- Antioxidant Activity : Compounds similar to this compound have shown effective scavenging abilities against free radicals.
- Antimicrobial Activity : In vitro tests revealed that certain derivatives possess notable antibacterial effects against pathogens such as E. coli and P. aeruginosa, with minimum inhibitory concentrations (MIC) indicating efficacy comparable to established antibiotics .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Notably:
- Xanthine Oxidase Inhibition : Similar thiazole derivatives exhibited significant xanthine oxidase (XO) inhibitory activity, with IC50 values suggesting potent effects. The structure–activity relationship (SAR) indicated that the presence of specific functional groups enhances inhibitory potency .
Case Studies
- Case Study on Antioxidant Efficacy : A study assessed the antioxidant capacity of various thiazolo derivatives, including this compound. Results indicated a strong correlation between the structure and antioxidant activity, with specific substitutions leading to enhanced efficacy.
- Clinical Implications in Gout Treatment : Given its role as a potential XO inhibitor, this compound could be explored for treating hyperuricemia and gout. Comparative studies with allopurinol showed promising results in terms of potency and selectivity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the molecular structure significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and bioavailability |
| Morpholine Ring | Critical for enzyme interaction and binding affinity |
| Thiazole Moiety | Essential for maintaining biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
